molecular formula C22H26F3N5O2 B2629671 1-(4-(6-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone CAS No. 1202999-04-9

1-(4-(6-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone

Cat. No.: B2629671
CAS No.: 1202999-04-9
M. Wt: 449.478
InChI Key: OUWKQVQMCAQOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(6-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a piperidine ring, a pyrimidine ring, and a trifluoromethyl group, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(6-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.

    Formation of the Piperazine Linker: Piperazine is coupled with the pyrimidine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced through a nucleophilic aromatic substitution reaction using a trifluoromethylating agent.

    Final Coupling: The final step involves coupling the intermediate with 2-(3-(trifluoromethyl)phenoxy)ethanone under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(6-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce any carbonyl groups present.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Reduced forms of the compound, potentially with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

1-(4-(6-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-(6-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This binding can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

    1-(4-(6-(Morpholin-4-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone: Similar structure but with a morpholine ring instead of a piperidine ring.

    1-(4-(6-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(difluoromethyl)phenoxy)ethanone: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness: 1-(4-(6-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3N5O2/c23-22(24,25)17-5-4-6-18(13-17)32-15-21(31)30-11-9-29(10-12-30)20-14-19(26-16-27-20)28-7-2-1-3-8-28/h4-6,13-14,16H,1-3,7-12,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWKQVQMCAQOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)COC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.